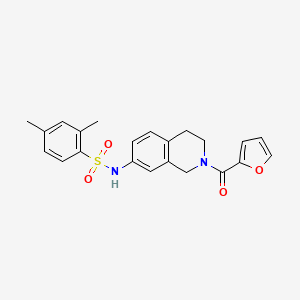
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains a furan ring, a tetrahydroisoquinoline ring, and a benzenesulfonamide moiety . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Tetrahydroisoquinoline is a type of isoquinoline with a fully saturated carbon ring . Benzenesulfonamide is an organic compound that consists of a benzene ring substituted with a sulfonamide group .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple ring structures and functional groups . The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis
Furan-2-carbonyl compounds can participate in a variety of chemical reactions . They can undergo addition-cyclization reactions with nitrogen nucleophiles to form novel azines and azoles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure . For instance, the presence of the furan ring could influence its reactivity and stability .Applications De Recherche Scientifique
Metabolism and Pharmacokinetics
The compound has been studied for its pharmacokinetic properties, particularly its metabolism and elimination patterns. In a study involving a novel orexin 1 and 2 receptor antagonist, researchers found that the compound was extensively metabolized, with the principal route involving oxidation of the benzofuran ring. Metabolites were primarily excreted in feces, highlighting the importance of this compound in the study of drug disposition and metabolism (Renzulli et al., 2011).
Diagnostic Imaging
N-substituted tetrahydroisoquinoline derivatives have been explored for their potential in diagnostic imaging. A study evaluated the use of a radiolabeled compound similar in structure for PET imaging in patients with malignant neoplasms. The study demonstrated the potential of such compounds to be used as markers for cellular proliferation in tumors, offering insights into their potential utility in oncology (Dehdashti et al., 2013).
Neurological Research
The metabolism of tetrahydroisoquinoline derivatives has been linked to neurological conditions. For instance, studies have shown variations in the metabolism of such compounds in individuals with Parkinson's disease, suggesting a potential role in the pathogenesis or progression of neurodegenerative diseases (Aoyama et al., 2000), (Matsubara et al., 2002).
Biochemical Studies
The compound and its derivatives have been studied in various biochemical contexts. For instance, research has investigated the interaction and excretion patterns of similar compounds in relation to alcohol consumption and metabolism, providing valuable insights into biochemical pathways and potential implications for health and disease (Collins et al., 1979).
Orientations Futures
Furan-containing compounds have gained wide attention in the field of medicinal chemistry research due to their activities associated with chemotherapeutic behavior . Therefore, the study and development of such compounds, including “N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-dimethylbenzenesulfonamide”, could be a promising direction for future research .
Propriétés
IUPAC Name |
N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c1-15-5-8-21(16(2)12-15)29(26,27)23-19-7-6-17-9-10-24(14-18(17)13-19)22(25)20-4-3-11-28-20/h3-8,11-13,23H,9-10,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INNZUIZNMFLJKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CO4)C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-dimethylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-(4-chlorophenyl)-3-(dimethylamino)-1H-pyrazol-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2639462.png)
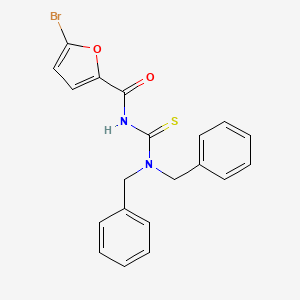
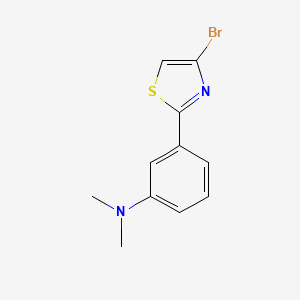
![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone](/img/structure/B2639467.png)

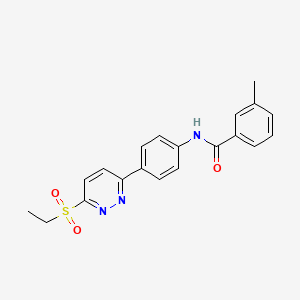
![3-benzyl-2-((4-fluorobenzyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2639472.png)
![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2639475.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2639477.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2639478.png)
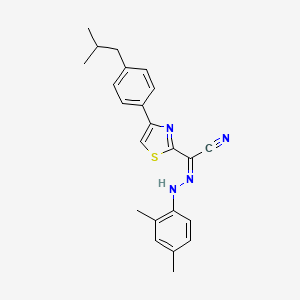
![1-(4-Methoxyphenyl)-4-[(4-methylphenyl)thio]-6-oxo-3-pyridazinecarboxylic acid methyl ester](/img/structure/B2639482.png)
